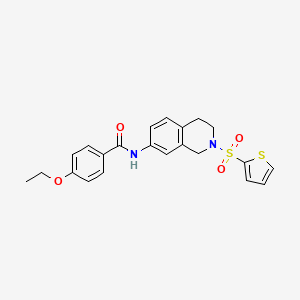

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a thiophen-2-ylsulfonyl group at position 2 and an ethoxybenzamide moiety at position 5. This compound integrates multiple pharmacophoric elements: the benzamide group is associated with enzyme inhibition (e.g., kinase or protease modulation), the tetrahydroisoquinoline core is common in bioactive alkaloids, and the thiophene sulfonyl group may enhance solubility or binding affinity through polar interactions .

Properties

IUPAC Name |

4-ethoxy-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-2-28-20-9-6-17(7-10-20)22(25)23-19-8-5-16-11-12-24(15-18(16)14-19)30(26,27)21-4-3-13-29-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMNWZHLOWCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound with notable potential in pharmacological applications. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline moiety, a thiophene sulfonamide group, and an ethoxy substituent. The molecular formula is , with a molecular weight of 442.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antineoplastic Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Specifically, it targets pathways involved in cell cycle regulation and apoptosis .

- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurotoxicity, possibly through the modulation of nitric oxide pathways .

Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Studies : In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) revealed significant growth inhibition at micromolar concentrations. The compound's selectivity index suggests a favorable therapeutic window compared to normal cells .

- Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL depending on the strain tested .

- Neuroprotective Studies : In models of neurotoxicity induced by methamphetamine, the compound exhibited protective effects by reducing neuronal cell death and decreasing markers of oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations of 5 µM and above, the compound inhibited cell proliferation by over 70% in both TK-10 and HT-29 cells after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed an MIC of 5 µg/mL for S. aureus, indicating strong antimicrobial properties. This suggests potential for development into an antibacterial agent.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Molecular Weight and Polarity: The target compound (470.56 g/mol) has a higher molecular weight than etobenzanid (340.20 g/mol) due to its tetrahydroisoquinoline core and thiophene sulfonyl group. The tert-butyl analog in (378.51 g/mol) lacks sulfonyl groups, resulting in lower polarity and molecular weight, which may influence bioavailability .

Spectral Signatures :

- IR spectra of triazole-thiones () show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹), absent in the target compound. Instead, the target’s sulfonyl group would exhibit νS=O (~1350 cm⁻¹), while its benzamide carbonyl aligns with νC=O (~1660–1680 cm⁻¹), consistent with related hydrazinecarbothioamides .

Functional Implications: The thiophene sulfonyl group in the target compound may mimic the sulfonylbenzamide moieties in triazole-thiones (), which are associated with tautomerism and enzyme inhibition . Etobenzanid’s dichlorophenyl and ethoxymethoxy groups () suggest herbicidal activity, whereas the target’s tetrahydroisoquinoline core could imply CNS or anticancer applications, though specific data are unavailable .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Functionalization of the tetrahydroisoquinoline core via sulfonylation using thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Coupling of the sulfonylated intermediate with 4-ethoxybenzamide via amide bond formation. Reagents like EDCI/HOBt or DCC/DMAP are commonly used in polar aprotic solvents (e.g., DMF, 24–48 hours, room temperature) .

- Key Optimization : Reaction pH, temperature, and solvent selection significantly impact yield and purity. For example, acidic conditions (pH 4–5) during sulfonylation minimize side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and amide bond formation (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z ~525) .

- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) assess purity (>95% required for biological assays) .

Q. What preliminary biological screening models are recommended for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Target Identification : Competitive binding assays with known sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Structural Analogs : Compare activity with derivatives lacking the ethoxy or thiophene-sulfonyl groups to identify pharmacophores .

- Dose-Response Curves : Establish EC/IC values across 3–5 independent replicates to assess reproducibility .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Modular Synthesis : Systematically vary substituents (e.g., ethoxy → methoxy, thiophene-sulfonyl → phenyl-sulfonyl) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like kinase domains or GPCRs .

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and metabolic stability in liver microsomes to link SAR with bioavailability .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin-based carriers .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

- Physicochemical Analysis : Determine pKa (via potentiometric titration) and solubility-pH profiles .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Instability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy in vivo. Use LC-MS/MS to identify metabolites .

- Protein Binding : High serum albumin binding (>90%) can limit free drug concentration. Measure unbound fraction via equilibrium dialysis .

Key Research Gaps and Recommendations

- Mechanistic Studies : Combine CRISPR-Cas9 gene editing with target deconvolution to identify novel binding partners .

- In Vivo Efficacy : Prioritize xenograft models (e.g., murine cancer) with PK/PD modeling to correlate exposure and effect .

- Toxicity Profiling : Assess off-target effects via transcriptomics (RNA-seq) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.